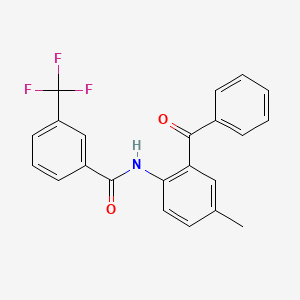

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H16F3NO2 and its molecular weight is 383.37. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antiviral applications. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₅F₃N₂O

- Molecular Weight : 352.33 g/mol

- CAS Number : 476283-33-7

The presence of a trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity. The benzamide moiety is known for its diverse pharmacological properties, contributing to the compound's potential as a therapeutic agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, compounds with similar structural frameworks have demonstrated up to 92% inhibition against the EGFR at low concentrations (10 nM) in vitro studies .

- Cytotoxicity Studies : In vitro cytotoxicity assays have revealed that derivatives of this compound exhibit potent activity against various cancer cell lines. For example, a related compound demonstrated IC₅₀ values ranging from 3.79 µM to 42.30 µM against different cancer cell lines .

- Molecular Docking Studies : Molecular docking simulations indicate favorable binding interactions between the compound and key protein targets involved in cancer progression, suggesting that it may act as a competitive inhibitor for ATP-binding sites on kinases .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses:

- Entry Inhibition : Research has identified benzamide derivatives as effective inhibitors of viral entry. Compounds structurally related to this compound have shown promising results in inhibiting the entry of these viruses into host cells .

Case Studies

- Study on Anticancer Efficacy :

- Evaluation Against Viral Pathogens :

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Cancer Type | IC₅₀ Values (µM) | Reference |

|---|---|---|---|

| Anticancer | Various Cancer Cell Lines | 3.79 - 42.30 | |

| Antiviral | Ebola Virus | <10 | |

| Tyrosine Kinase Inhibition | EGFR | 10 nM |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 352.33 g/mol |

| Melting Point | Not Available |

| Solubility | Moderate |

| Log P | High (indicating lipophilicity) |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C22H16F3NO2

- Molecular Weight : 383.37 g/mol

- Purity : Typically 95% .

Research has demonstrated that N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide exhibits notable biological activities, particularly as a potential therapeutic agent. The following sections detail its applications in various fields.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a kinase inhibitor. Studies have shown that derivatives of this compound can inhibit key signaling pathways involved in cancer progression.

- Kinase Inhibition : Compounds featuring the trifluoromethyl group have demonstrated significant inhibitory activity against various receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). For instance, some derivatives showed up to 92% inhibition of EGFR at concentrations as low as 10 nM .

| Compound | Target Kinase | Inhibition (%) | Concentration (nM) |

|---|---|---|---|

| Compound 11 | EGFR | 91% | 10 |

| Compound 13 | EGFR | 92% | 10 |

| Compound 20 | VEGFR2 | 48% | 10 |

Antiviral Properties

The compound has also been explored for its antiviral properties, particularly against filoviruses such as Ebola and Marburg viruses. Research indicates that certain benzamide derivatives can inhibit viral entry effectively.

- Ebola Virus Inhibition : A study identified several small molecule inhibitors based on the benzamide structure that exhibited potent antiviral activity against Ebola virus entry, with effective concentrations below 1 μM .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with target proteins. These studies provide insights into the compound's mechanism of action and help in the design of more potent analogs.

- Binding Affinity : Docking simulations revealed favorable interactions between the compound and specific active sites of target kinases, suggesting potential for further optimization in drug development .

Case Study 1: Development of Anticancer Agents

A research team synthesized a series of compounds based on this compound to evaluate their anticancer activity. The synthesized compounds were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study 2: Antiviral Screening

In another study, derivatives of this compound were screened for antiviral activity against Ebola virus. The most effective compounds were identified through a series of in vitro assays, demonstrating significant reduction in viral load at low concentrations.

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide group in the compound is susceptible to hydrolysis under acidic or basic conditions. For example:

N 2 bezoyl 4 methylphenyl 3 trifluoromethyl benzamideH2O H+or OH−3 Trifluoromethyl benzoic acid+2 benzoyl 4 methylaniline

Key Factors :

-

Acidic hydrolysis typically requires concentrated HCl or H2SO4 at elevated temperatures (80–100°C).

-

Basic hydrolysis may use NaOH or KOH in aqueous ethanol.

-

The trifluoromethyl group enhances electron withdrawal, potentially accelerating hydrolysis compared to non-fluorinated analogs .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings may undergo EAS, though the trifluoromethyl group is strongly electron-withdrawing, directing substitution to meta positions.

| Reaction Type | Conditions | Expected Product | Notes |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | Nitro-substituted at meta positions | Low regioselectivity due to competing directing effects from benzoyl groups |

| Sulfonation | H2SO4, SO3 | Sulfonic acid derivatives | Requires harsh conditions (~150°C) |

| Halogenation | Cl2/FeCl3 or Br2 | Halo-substituted derivatives | Limited reactivity due to deactivation |

Reduction Reactions

The amide group can be reduced to an amine using agents like LiAlH4:

RCONHR LiAlH4RCH2NHR

-

Trifluoromethyl Stability : The CF3 group is generally inert under standard reduction conditions .

-

Byproducts : Over-reduction of the benzoyl group may occur if conditions are too vigorous.

Nucleophilic Acyl Substitution

The amide’s carbonyl can react with nucleophiles (e.g., Grignard reagents):

RCONHR +R MgX→RCOR +R NH2

-

Limitations : Low reactivity compared to esters or acid chlorides due to resonance stabilization.

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) may modify the aromatic rings if halogens are introduced via prior functionalization:

| Reagent | Coupling Partner | Product |

|---|---|---|

| Pd(PPh3)4 | Aryl boronic acid | Biaryl derivatives |

| CuI, TMEDA | Terminal alkynes | Alkynylated analogs |

Radical Reactions

The trifluoromethyl group may participate in radical-mediated processes under UV light or initiators (e.g., AIBN):

-

CF3_33 Stability : High bond dissociation energy (BDE) of C–F bonds limits radical abstraction.

Thermal Decomposition

At temperatures >200°C, decomposition pathways may include:

-

Cleavage of the amide bond.

-

Release of CO and NH3.

Key Challenges and Research Gaps

-

Stereoelectronic Effects : The electron-withdrawing CF3 and benzoyl groups significantly reduce aromatic reactivity, necessitating harsher conditions for substitution.

-

Synthetic Utility : Limited studies on this specific compound highlight a need for targeted experimental validation.

Propiedades

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3NO2/c1-14-10-11-19(18(12-14)20(27)15-6-3-2-4-7-15)26-21(28)16-8-5-9-17(13-16)22(23,24)25/h2-13H,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFPPLOSUJCAMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.